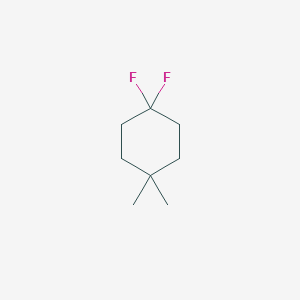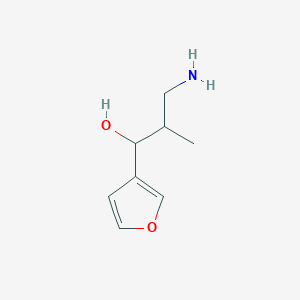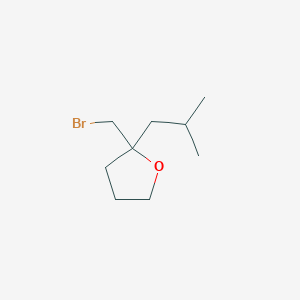![molecular formula C9H13NO2 B13183974 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile compound in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: The unique structure of 5,7-Dimethyl-1,6-dioxaspiro[25]octane-2-carbonitrile makes it a valuable intermediate in organic synthesis
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its spirocyclic structure is often found in natural products with biological activity.
Medicine: The compound’s potential as a pharmaceutical intermediate means it can be used in the development of new drugs
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure imparts desirable properties to the final products, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In chemical reactions, the spirocyclic structure provides a rigid framework that can influence the reactivity of attached functional groups. The carbonitrile group can participate in various reactions, such as nucleophilic addition or substitution, depending on the conditions.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct reactivity and applications.
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Another spirocyclic compound with a carbonitrile group, but differing in the position of the functional groups.
Uniqueness: 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of functional groups and the presence of two methyl groups on the spiro ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-6-3-9(4-7(2)11-6)8(5-10)12-9/h6-8H,3-4H2,1-2H3 |
InChI Key |
XJKSZVZWJFDDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)




![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)


![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)

![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
